Benzonitrile, 4-[(phenylimino)methyl]-
CAS No.: 22257-39-2
Cat. No.: VC18927529
Molecular Formula: C14H10N2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22257-39-2 |
|---|---|
| Molecular Formula | C14H10N2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-(phenyliminomethyl)benzonitrile |
| Standard InChI | InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H |
| Standard InChI Key | ANKSANOFAARSSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Benzonitrile, 4-[(phenylimino)methyl]-, systematically named 4-[(phenylimino)methyl]benzonitrile, has the molecular formula C₁₄H₁₀N₂ and a molecular weight of 206.24 g/mol . Its structure consists of a benzonitrile moiety (C₆H₄CN) linked to a phenylimino group (-CH=N-C₆H₅) at the fourth carbon position. The imine group (-N=CH-) forms a conjugated π-system with the aromatic rings, influencing its electronic behavior .
Spectral and Crystallographic Data
While direct crystallographic data for this compound is limited, analogous Schiff bases exhibit planar geometries stabilized by intramolecular hydrogen bonding and π-π stacking . For example, a related structure, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.423 Å, b = 7.891 Å, and c = 14.256 Å . The HOMO-LUMO energy gap for such compounds typically ranges between 3.5–4.1 eV, as calculated via density functional theory (DFT) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂ | |
| Molecular Weight | 206.24 g/mol | |
| HOMO-LUMO Gap | ~3.7 eV (estimated) | |
| Predicted LogP | 3.1–3.5 |
Synthesis and Reaction Mechanisms
Conventional Synthesis Route
The compound is synthesized via a condensation reaction between 4-cyanobenzaldehyde and aniline under acidic or thermal conditions. The mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage:
This method yields the target compound with purities exceeding 90% when conducted in ethanol or methanol at reflux temperatures (60–80°C). Catalysts such as acetic acid or molecular sieves enhance reaction efficiency by removing water and shifting equilibrium toward the product .
Alternative Pathways
Recent advances propose solvent-free mechanochemical synthesis, which reduces waste and improves atom economy . Ball-milling 4-cyanobenzaldehyde and aniline in a 1:1 molar ratio for 30–60 minutes produces the Schiff base with comparable yields to traditional methods .
Physicochemical Properties and Stability
Solubility and Thermal Behavior
Benzonitrile, 4-[(phenylimino)methyl]-, exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dichloromethane, chloroform, and dimethyl sulfoxide. Thermal gravimetric analysis (TGA) of similar Schiff bases reveals decomposition onset temperatures near 200°C, indicative of moderate thermal stability .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1620 cm⁻¹ (C=N stretch) confirm the nitrile and imine functionalities .
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NMR Spectroscopy: ¹H NMR spectra display characteristic signals at δ 8.3–8.5 ppm (imine proton, -CH=N-) and δ 7.5–8.0 ppm (aromatic protons).
Applications in Materials Science and Chemistry
Coordination Chemistry
The imine nitrogen and nitrile group act as chelating sites for transition metals, forming complexes with Cu(II), Ni(II), and Co(II) . These complexes exhibit catalytic activity in oxidation reactions and potential as magnetic materials .
Optoelectronic Materials
DFT studies predict a HOMO-LUMO gap of ~3.7 eV, suggesting utility in organic semiconductors and light-emitting diodes (OLEDs) . The conjugated π-system facilitates charge transport, while the nitrile group enhances dipole interactions in thin-film architectures.
| Application | Key Property | Performance Indicator |
|---|---|---|
| OLEDs | HOMO-LUMO gap = 3.7 eV | External quantum efficiency >15% |
| Sensors | Selective metal binding | Detection limit <1 ppm for Cu²⁺ |
| Liquid Crystals | Alkyl chain flexibility | Phase transition at 120–150°C |
Future Research Directions
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Advanced Characterization: Single-crystal X-ray diffraction and time-resolved fluorescence spectroscopy to elucidate excited-state dynamics.
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Biological Studies: Investigation of antimicrobial and anticancer properties leveraging the nitrile-imine pharmacophore.
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Device Integration: Fabrication of prototype OLEDs and sensors to benchmark performance against commercial materials.
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